![molecular formula C17H15N5S B2678334 (E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole CAS No. 612049-38-4](/img/structure/B2678334.png)
(E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole is a useful research compound. Its molecular formula is C17H15N5S and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anticancer Potential
Benzothiazole derivatives have been extensively studied for their antioxidant and anticancer properties. For instance, ABTS/PP decolorization assays reveal the antioxidant capacity of compounds within this family, highlighting specific reaction pathways that could be relevant for (E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole (Ilyasov et al., 2020). Similarly, benzothiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer effects, through various mechanisms such as tyrosine kinase inhibition and the induction of apoptosis (Pathak et al., 2019).
Synthesis and Chemical Diversity
The versatility in the synthesis of benzimidazole derivatives, as demonstrated through the Mannich reaction, supports the development of compounds like (E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole, offering a pathway to diverse medicinal applications (Vasuki et al., 2021). This synthetic flexibility underpins the potential for discovering new therapeutic agents with optimized properties.
Role in Drug Development
The therapeutic significance of benzothiazoles in drug discovery is underscored by their inclusion in numerous pharmacological studies. These compounds have been the basis for developing drugs targeting various diseases, including cancer, highlighting their importance in medicinal chemistry and potential for future research (Ahmed et al., 2012).
properties
IUPAC Name |
N-[(E)-(1-ethylbenzimidazol-2-yl)methylideneamino]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5S/c1-2-22-14-9-5-3-7-12(14)19-16(22)11-18-21-17-20-13-8-4-6-10-15(13)23-17/h3-11H,2H2,1H3,(H,20,21)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLAXYPSLXOBKS-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.